4-(dimethylsulfamoyl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or the Hinsberg thiophene synthesis.
Introduction of the carboxamide group: This step involves the reaction of the thiophene derivative with an appropriate amine under suitable conditions.
Attachment of the dimethylsulfamoyl group: This can be done by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base.
Formation of the oxolan-2-ylmethyl group: This step involves the reaction of the intermediate with oxirane (ethylene oxide) under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group may yield primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the production of agrochemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. If used as an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the dimethylsulfamoyl and oxolan-2-ylmethyl groups.
4-(dimethylsulfamoyl)thiophene-2-carboxamide: Lacks the oxolan-2-ylmethyl group.
N-(oxolan-2-ylmethyl)thiophene-2-carboxamide: Lacks the dimethylsulfamoyl group.
Uniqueness
4-(dimethylsulfamoyl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide is unique due to the presence of both the dimethylsulfamoyl and oxolan-2-ylmethyl groups, which may confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-14(2)20(16,17)10-6-11(19-8-10)12(15)13-7-9-4-3-5-18-9/h6,8-9H,3-5,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHAUXSYMQMSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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